
m-PEG49-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
m-PEG49-NHS ester is synthesized by reacting polyethylene glycol (PEG) with N-hydroxysuccinimide (NHS) under specific conditions. The reaction typically involves dissolving PEG in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then adding NHS. The reaction is carried out at room temperature, and the product is purified through dialysis or other purification methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
m-PEG49-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts efficiently with primary amino groups (-NH2) in neutral or slightly basic buffers to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, DMSO, DMF
Conditions: Neutral or slightly basic pH (7.0-8.0), room temperature
Major Products
The major product formed from the reaction of this compound with primary amines is a PEGylated amide. This product is stable and can be used in various applications, including the synthesis of PROTACs .
Scientific Research Applications
m-PEG49-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling selective protein degradation.
Biology: Facilitates the study of protein functions and interactions by selectively degrading target proteins.
Medicine: Potential use in targeted therapy drugs, particularly in cancer treatment, by degrading specific proteins involved in disease progression.
Industry: Used in the development of advanced drug delivery systems and other biotechnological applications .
Mechanism of Action
m-PEG49-NHS ester functions as a linker in PROTACs, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
- m-PEG24-NHS ester
- m-PEG12-NHS ester
- m-PEG4-NHS ester
Comparison
m-PEG49-NHS ester is unique due to its longer PEG chain, which provides increased flexibility and solubility. This makes it particularly useful in applications requiring longer linkers, such as the synthesis of PROTACs for larger proteins. The longer PEG chain also reduces immunogenicity and increases the stability of the resulting conjugates .
Properties
Molecular Formula |
C104H203NO53 |
|---|---|
Molecular Weight |
2315.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C104H203NO53/c1-109-6-7-111-10-11-113-14-15-115-18-19-117-22-23-119-26-27-121-30-31-123-34-35-125-38-39-127-42-43-129-46-47-131-50-51-133-54-55-135-58-59-137-62-63-139-66-67-141-70-71-143-74-75-145-78-79-147-82-83-149-86-87-151-90-91-153-94-95-155-98-99-157-101-100-156-97-96-154-93-92-152-89-88-150-85-84-148-81-80-146-77-76-144-73-72-142-69-68-140-65-64-138-61-60-136-57-56-134-53-52-132-49-48-130-45-44-128-41-40-126-37-36-124-33-32-122-29-28-120-25-24-118-21-20-116-17-16-114-13-12-112-9-8-110-5-4-104(108)158-105-102(106)2-3-103(105)107/h2-101H2,1H3 |
InChI Key |
SWIQNDAKZFPALY-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



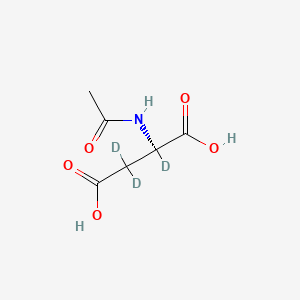
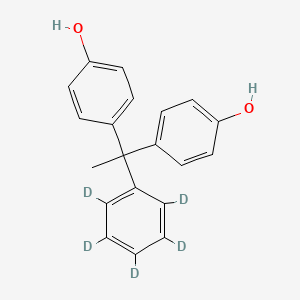
![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)


![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)
![Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)

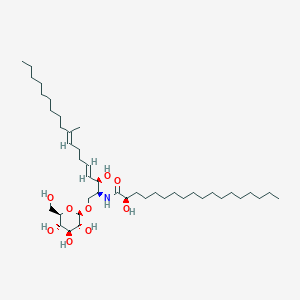

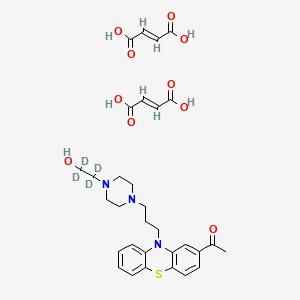
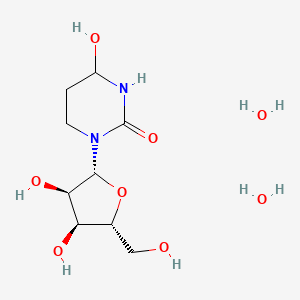
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B12424492.png)
